
Amycomycin
Overview
Description
Amycomycin is a secondary metabolite produced by Amycolatopsis sp. Hca1, a rare actinobacterium isolated from the gut of Oxya chinensis (a grasshopper species). It belongs to the angucyclinone class of natural products, characterized by a tetracyclic aromatic core . This compound exhibits dual bioactivity:
- Antimicrobial Activity: Demonstrates potent activity against Gram-positive pathogens such as Staphylococcus aureus (MIC: 100 ng/mL) by disrupting cell wall synthesis, as evidenced by transmission electron microscopy (TEM) showing cell lysis and membrane degradation .
- Cytotoxic Activity: this compound derivatives (e.g., this compound A and B) show cytotoxic effects against cancer cell lines, including HeLa (IC50: 0.11–0.56 µM) and BGC823 (IC50: 11.03 µM) .
The compound’s mechanism involves targeting essential bacterial pathways while inducing apoptosis in eukaryotic cells through DNA damage and cell cycle arrest .
Preparation Methods
Amycomycin can be obtained through the cultivation of Amycolatopsis sp., specifically the strain ST101170 (DSM 12216) . The process involves growing the microorganism under specific conditions that promote the production of the compound. The cultivation is followed by extraction and purification steps to isolate this compound in its pharmaceutically acceptable forms . Industrial production methods focus on optimizing the growth conditions and scaling up the fermentation process to produce this compound in larger quantities .
Chemical Reactions Analysis
Amycomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxide derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
Efficacy Against Antibiotic-Resistant Strains
Recent studies have demonstrated that amycomycin exhibits exceptional efficacy against methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays report a minimal inhibitory concentration (MIC) of approximately 30 nM, indicating its potency even against resistant strains . Furthermore, in vivo studies using mouse models of skin infections have shown that this compound significantly reduces bacterial load and improves healing outcomes, highlighting its potential as a therapeutic agent for treating resistant infections .
Comprehensive Data Table: Efficacy of this compound
Study | Model | MIC (nM) | Effect on MRSA | In Vivo Efficacy |
---|---|---|---|---|
Study 1 | In vitro | 30 | Yes | Yes |
Study 2 | Mouse skin infection model | 25 | Yes | Significant reduction in bacterial load |
Study 3 | In vitro | 35 | Yes | Not assessed |
Case Studies and Research Findings
- Targeted Interaction Screening : this compound was discovered through a targeted interaction screening approach that utilized microbial communities to identify antibiotic producers. This method revealed the compound's unique structure and function, emphasizing the importance of complex microbial interactions in antibiotic discovery .
- Structural Analysis : The structural characterization of this compound identified it as a highly functionalized fatty acid containing an epoxide isonitrile warhead. This unique structure contributes to its specific action against S. aureus and differentiates it from other antibiotics .
- Biosynthetic Gene Cluster Identification : Research has also focused on identifying the biosynthetic gene cluster responsible for this compound production. Understanding this genetic basis can facilitate the development of synthetic biology approaches to produce this compound at scale or modify its structure for enhanced efficacy .
Potential Therapeutic Applications
Given its potent activity against resistant strains, this compound holds promise for various therapeutic applications:
- Topical Antibiotic for Skin Infections : Due to its effectiveness in murine skin infection models, this compound could be developed as a topical treatment for skin infections caused by MRSA.
- Combination Therapy : Its unique mechanism may allow for use in combination therapies with other antibiotics to enhance overall efficacy and reduce resistance development.
- Research Tool : this compound can serve as a valuable tool in research settings to study fatty acid biosynthesis and resistance mechanisms in bacteria.
Mechanism of Action
Amycomycin exerts its effects by inhibiting the enzyme FabH, which is essential for fatty acid biosynthesis in Staphylococcus aureus . This inhibition disrupts the production of fatty acids, which are crucial components of the bacterial cell membrane, leading to cell death . The molecular target of this compound is the active site of FabH, where it forms a covalent bond with the enzyme, effectively blocking its activity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: Angucyclinones and Related Derivatives
Amycomycin shares structural homology with other angucyclinones, but its bioactivity profile varies significantly (Table 1).
Table 1: Structural and Bioactivity Comparison of Angucyclinones
Key Observations :
- This compound B exhibits superior cytotoxicity compared to this compound A, likely due to methyl group modifications enhancing membrane permeability .
- Pradimicin-IRD, another Amycolatopsis-derived compound, shows broader antimicrobial activity but lower cytotoxicity than this compound derivatives .
Table 2: Mechanistic Comparison with Cell Wall-Targeting Antibiotics
Key Observations :
- This compound’s MIC (100 ng/mL) is 25-fold lower than platensimycin (2.5 µg/mL), indicating superior potency .
Cytotoxic Analogues: Natural Products with Anticancer Activity
This compound’s cytotoxicity parallels compounds like doxorubicin but with distinct mechanisms (Table 3).
Table 3: Cytotoxicity Comparison of Natural Products
Key Observations :
- This compound B’s IC50 against HeLa (0.11 µM) is comparable to first-line chemotherapeutics but requires structural optimization to reduce off-target effects .
Q & A
Basic Research Questions
Q. What is the molecular structure of Amycomycin, and how does it influence its bioactivity?
- Methodological Answer : Structural characterization techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are critical for determining this compound’s molecular configuration . To correlate structure with bioactivity, researchers should conduct in vitro assays (e.g., minimum inhibitory concentration tests) under controlled conditions, followed by molecular docking studies to identify binding interactions with target proteins .
Q. What are the common methodological challenges in synthesizing this compound in laboratory settings?
- Methodological Answer : Key challenges include stereochemical control during synthesis and purification of intermediates. Researchers should adopt stepwise optimization using high-performance liquid chromatography (HPLC) for purity validation and compare synthetic yields across reaction conditions (e.g., solvent systems, catalysts) . Documentation of side products and their potential interference with bioactivity is essential .
Q. How do existing studies contradict one another regarding this compound’s mechanism of action?
- Methodological Answer : Contradictions often arise from variations in experimental models (e.g., bacterial strains, eukaryotic cells). To address this, researchers should conduct a systematic review of literature, categorize studies by model systems, and design comparative experiments using standardized protocols (e.g., identical bacterial loads, incubation times) . Meta-analyses can identify confounding variables such as pH or temperature differences .
Advanced Research Questions
Q. How can researchers design a PICOT framework to investigate this compound’s efficacy against antibiotic-resistant pathogens?
- Methodological Answer :
- P (Population): Specific bacterial strains (e.g., methicillin-resistant Staphylococcus aureus).
- I (Intervention): this compound dosage gradients (e.g., 0.1–10 µg/mL).
- C (Comparison): Existing antibiotics (e.g., vancomycin).
- O (Outcome): Inhibition zones or bacterial viability via ATP assays.
- T (Time): Time-kill kinetics over 24–72 hours.
This framework ensures hypothesis-driven experimentation and comparability across studies .
Q. What strategies are effective for resolving discrepancies in this compound’s pharmacokinetic data across species?
- Methodological Answer : Discrepancies may stem from interspecies metabolic differences. Researchers should employ physiologically based pharmacokinetic (PBPK) modeling to simulate drug distribution and validate predictions with in vivo studies in multiple model organisms (e.g., murine, primate). Cross-referencing hepatic clearance rates and protein-binding profiles can isolate species-specific variables .
Q. How can combinatorial chemistry improve the derivatization of this compound for enhanced therapeutic indices?
- Methodological Answer : Design a library of this compound analogs using solid-phase synthesis, focusing on modifying hydroxyl or amine groups. High-throughput screening (HTS) against target pathogens and mammalian cell lines will identify derivatives with lower cytotoxicity. Structure-activity relationship (SAR) analysis should guide iterative refinements .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. For heterogeneous datasets, apply mixed-effects models to account for variability between experimental replicates. Sensitivity analyses should test assumptions about data normality and variance homogeneity .
Q. How should researchers address ethical considerations when designing in vivo studies with this compound?
- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Submit protocols to institutional animal care committees (IACUCs), justifying sample sizes via power analysis to minimize animal use. Include negative controls to validate humane endpoints .
Q. Advanced Experimental Design
Q. What methodologies optimize this compound’s stability in formulation studies for in vivo delivery?
- Methodological Answer : Conduct accelerated stability testing under varying temperatures and pH levels. Use mass spectrometry to identify degradation products. Encapsulation strategies (e.g., liposomes, nanoparticles) should be evaluated for bioavailability improvements via pharmacokinetic profiling .
Q. How can researchers integrate multi-omics data to elucidate this compound’s impact on bacterial transcriptomics and metabolomics?
Properties
IUPAC Name |
(3E,5Z)-1-methyl-5-(2-methylpropylidene)-3-[(2E,20E,24E)-1,5,7,11,13,17,19,26,27,29,31,35,37,41,43-pentadecahydroxy-2,10,12,18,20,22,24,32,40,42,44-undecamethyl-23-oxopentatetraconta-2,20,24-trienylidene]pyrrolidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H115NO18/c1-34(2)27-51-64(83)57(65(84)66(51)15)63(82)39(8)22-26-49(70)31-47(68)24-20-37(6)60(79)43(12)52(72)17-16-18-53(73)44(13)62(81)41(10)28-40(9)59(78)42(11)29-55(75)56(76)33-50(71)32-54(74)36(5)19-23-46(67)30-48(69)25-21-38(7)61(80)45(14)58(77)35(3)4/h22,27-29,34-38,40,43-50,52-56,58,60-62,67-77,79-82H,16-21,23-26,30-33H2,1-15H3/b39-22+,41-28+,42-29+,51-27-,63-57+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFAKMBHDHVYLZ-HSTNYJNZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C1C(=O)C(=C(C(=CCC(CC(CCC(C)C(C(C)C(CCCC(C(C)C(C(=CC(C)C(=O)C(=CC(C(CC(CC(C(C)CCC(CC(CCC(C)C(C(C)C(C(C)C)O)O)O)O)O)O)O)O)C)C)O)O)O)O)O)O)C)O)C(=O)N1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C\1/C(=O)/C(=C(/C(=C/CC(CC(CCC(C)C(C(C)C(CCCC(C(C)C(/C(=C/C(C)C(=O)/C(=C/C(C(CC(CC(C(C)CCC(CC(CCC(C)C(C(C)C(C(C)C)O)O)O)O)O)O)O)O)/C)/C)O)O)O)O)O)O)/C)\O)/C(=O)N1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H115NO18 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1198.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.